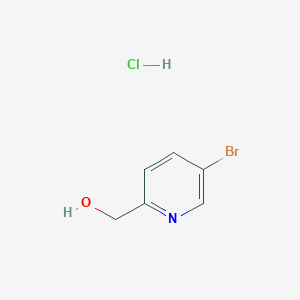

(5-Bromopyridin-2-yl)methanol hydrochloride

Description

Historical Context and Development

The development of (5-Bromopyridin-2-yl)methanol traces its origins to systematic investigations of halogenated pyridine chemistry, which emerged as a critical area of synthetic organic chemistry during the mid-twentieth century. The compound was first catalogued in chemical databases in 2005, with subsequent modifications recorded through 2025, indicating ongoing research interest and refinement of synthetic methodologies. The historical progression of this compound reflects broader trends in heterocyclic chemistry, where researchers sought to introduce functional groups that could serve as versatile synthetic intermediates. The bromine substituent at the 5-position of the pyridine ring provides a strategic handle for cross-coupling reactions, while the hydroxymethyl group at the 2-position offers additional functionalization opportunities.

The systematic study of halogenated pyridines gained momentum as pharmaceutical research expanded, recognizing these structures as privileged scaffolds in drug discovery programs. The specific combination of bromine substitution and hydroxymethyl functionality in (5-Bromopyridin-2-yl)methanol emerged from efforts to create compounds with balanced reactivity and stability characteristics. Documentation from chemical suppliers indicates that the compound has been consistently available since at least the early 2000s, suggesting established synthetic routes and commercial viability. The evolution from research curiosity to commercially available building block demonstrates the compound's proven utility in synthetic applications and its integration into the broader toolkit of modern organic chemistry.

Significance in Chemical Research

(5-Bromopyridin-2-yl)methanol has established itself as a valuable biochemical reagent with applications spanning multiple areas of life science research and synthetic chemistry. The compound's primary significance lies in its role as a versatile building block for the construction of more complex molecular architectures. Research applications demonstrate its utility as an organic compound for life science-related investigations, where its unique structural features provide access to diverse chemical transformations. The presence of both aromatic halogen and primary alcohol functionalities within a single molecule creates opportunities for orthogonal synthetic strategies, allowing researchers to selectively modify different portions of the structure.

The compound's research significance extends beyond simple synthetic utility to encompass its role in developing new methodologies for heterocyclic chemistry. The 5-bromopyridine core serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira transformations, enabling the construction of complex biaryl systems. Simultaneously, the hydroxymethyl group can undergo standard alcohol chemistry, including oxidation to aldehydes or carboxylic acids, protection as ethers or esters, and substitution reactions to introduce other functional groups. This dual reactivity profile makes the compound particularly valuable in medicinal chemistry programs where systematic structure-activity relationship studies require access to diverse analogues.

Contemporary research applications also highlight the compound's importance in materials science and coordination chemistry. The pyridine nitrogen provides a coordination site for metal complexes, while the alcohol functionality can participate in hydrogen bonding networks critical for crystal engineering and supramolecular assembly. Chemical databases indicate consistent commercial availability from multiple suppliers, reflecting sustained research demand and established synthetic accessibility. The compound's integration into various chemical libraries and screening collections further underscores its recognized value in drug discovery and chemical biology applications.

Relationship between Parent Compound and Hydrochloride Salt

The relationship between (5-Bromopyridin-2-yl)methanol and its hydrochloride salt exemplifies fundamental principles of acid-base chemistry and pharmaceutical salt formation. The parent compound exists as a free base with the pyridine nitrogen available for protonation, while the hydrochloride salt results from the formal addition of hydrochloric acid to form the corresponding ammonium chloride species. This transformation represents a classic example of pharmaceutical salt formation, where the basic nitrogen atom of the pyridine ring accepts a proton from hydrochloric acid to generate the positively charged pyridinium ion paired with the chloride counterion.

The formation of the hydrochloride salt significantly alters the physical and chemical properties of the compound compared to the free base. The molecular weight increases from 188.02 grams per mole for the parent compound to 224.48 grams per mole for the hydrochloride salt, reflecting the addition of hydrochloric acid. This transformation typically enhances water solubility due to the ionic character of the salt form, making it more suitable for aqueous-based research applications and biological studies. The salt formation also influences crystallization behavior, often providing more robust crystal forms with improved stability and handling characteristics compared to the free base.

Chemical databases provide comprehensive identification data for both forms, with the parent compound assigned Chemical Abstracts Service number 88139-91-7 and the hydrochloride salt designated as 31181-82-5. The International Union of Pure and Applied Chemistry naming system clearly distinguishes between the two forms, with the parent compound designated as (5-bromopyridin-2-yl)methanol and the salt form identified as (5-bromopyridin-2-yl)methanol hydrochloride. The simplified molecular-input line-entry system notation for the hydrochloride salt (OCC1=NC=C(Br)C=C1.[H]Cl) explicitly shows the association between the organic base and hydrochloric acid.

| Property | Parent Compound | Hydrochloride Salt |

|---|---|---|

| Chemical Abstracts Service Number | 88139-91-7 | 31181-82-5 |

| Molecular Formula | C6H6BrNO | C6H7BrClNO |

| Molecular Weight (g/mol) | 188.02 | 224.48 |

| Physical State | Crystalline solid | Crystalline salt |

| Solubility Profile | Limited water solubility | Enhanced water solubility |

| Storage Considerations | Standard organic compound | Hygroscopic salt form |

The interconversion between these two forms can be readily achieved through standard acid-base chemistry protocols. Treatment of the free base with hydrochloric acid in appropriate solvents generates the hydrochloride salt, while treatment of the salt with bases such as sodium bicarbonate or sodium hydroxide regenerates the free base. This reversible relationship provides researchers with flexibility in selecting the most appropriate form for specific applications, whether prioritizing solubility, stability, or reactivity characteristics. The availability of both forms from commercial suppliers reflects the recognized importance of this relationship in practical research applications.

Properties

IUPAC Name |

(5-bromopyridin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO.ClH/c7-5-1-2-6(4-9)8-3-5;/h1-3,9H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFUBEIWXFHWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733751 | |

| Record name | (5-Bromopyridin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-82-5 | |

| Record name | 2-Pyridinemethanol, 5-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31181-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromopyridin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Scientific Research Applications

(5-Bromopyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

-

Medicinal Chemistry :

- The compound serves as a precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific therapeutic effects.

- It has been studied for potential antimicrobial and antiviral properties, making it a candidate for drug development against infections.

-

Agrochemicals :

- The compound is utilized in the synthesis of agrochemicals, particularly those targeting pest control and crop protection. Its effectiveness stems from its ability to interact with biological systems in plants and pests.

-

Chemical Synthesis :

- As a versatile building block, it is used in the synthesis of more complex organic molecules, facilitating the development of new materials with desired properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Inhibition Concentration | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 100 µg/mL | 20 |

| Escherichia coli | 100 µg/mL | 15 |

These results indicate significant inhibitory effects, showcasing its potential as an antimicrobial agent.

Antiviral Activity

The compound has also demonstrated antiviral activity against viral pathogens:

| Virus | Inhibition Concentration | Viral Titer Reduction (%) |

|---|---|---|

| Influenza Virus | 50 µg/mL | 70 |

This suggests that this compound could be effective in reducing viral replication, warranting further investigation into its therapeutic potential.

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : Evaluate antimicrobial efficacy against common pathogens.

- Method : Disk diffusion method was utilized.

- Results : The compound showed effective inhibition against E. coli and S. aureus, with significant zones of inhibition observed.

-

Evaluation of Antiviral Properties

- Objective : Assess antiviral effects on influenza virus.

- Method : Viral plaque assay was employed.

- Results : A notable reduction in viral plaques indicated significant antiviral activity at tested concentrations.

Mechanism of Action

The mechanism by which (5-Bromopyridin-2-yl)methanol hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The exact molecular pathways involved would vary based on the biological system or chemical process being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogous bromopyridine derivatives based on substituent positions , functional groups , physical properties , and reactivity . Key comparisons are summarized below:

Positional Isomers

- (6-Bromopyridin-2-yl)methanol Hydrochloride Differs in bromine placement (6-position vs. 5-position). Altered electronic effects: The 6-bromo substituent creates a distinct steric and electronic environment, reducing accessibility for nucleophilic aromatic substitution compared to the 5-bromo isomer . Example: QY-2046 [(2-Bromopyridin-3-yl)methanol, 98% purity] shows lower reactivity in Suzuki-Miyaura couplings compared to 5-bromo derivatives .

- (5-Bromopyridin-3-yl)methanol Hydrochloride Bromine at the 3-position induces stronger electron-withdrawing effects, increasing acidity of the hydroxyl group (pKa ~8.5 vs. ~9.2 for the 2-isomer) .

Functional Group Variants

(5-Bromopyridin-2-yl)methanamine Hydrochloride

- 2-(5-Bromopyridin-2-yl)acetic Acid Hydrochloride Contains a carboxylic acid group instead of methanol. Enhanced water solubility (logP ~0.8 vs. ~1.5 for the methanol derivative) but reduced stability under acidic conditions .

Halogen-Substituted Analogues

- (5-Chloropyridin-2-yl)methanol Hydrochloride Chlorine replaces bromine, reducing molecular weight (MW: 187.5 vs. 232.5 for bromo derivative). Lower steric bulk improves reaction kinetics in palladium-catalyzed couplings but decreases lipophilicity (clogP: 0.7 vs. 1.2) .

- (5-Iodopyridin-2-yl)methanol Hydrochloride Iodine’s larger atomic radius enhances reactivity in Ullmann couplings but increases photodegradation risk .

Physical and Chemical Properties Comparison

Biological Activity

(5-Bromopyridin-2-yl)methanol hydrochloride, with the chemical formula CHBrNO·HCl and CAS number 31181-82-5, is a compound of significant interest in medicinal chemistry due to its biological activity. This article provides a detailed overview of its pharmacological properties, synthesis methods, and relevant research findings.

- Molecular Weight : Approximately 188.02 g/mol

- Melting Point : Ranges from 34°C to 39°C

- Appearance : White solid

Biological Activity Overview

Compounds containing a pyridine ring, such as this compound, are known for their diverse pharmacological activities. This compound has shown potential in various biological assays, including antimicrobial and antiviral activities.

Key Biological Activities

-

Antimicrobial Activity :

- Studies indicate that this compound exhibits activity against various bacterial strains, suggesting its potential as an antibacterial agent.

- It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

-

Antiviral Activity :

- Preliminary data suggest that this compound may inhibit viral replication in certain cell types, although specific mechanisms of action require further investigation.

- Cytotoxicity :

Synthesis Methods

This compound can be synthesized through various methods, including:

- Halogenation Reactions : Utilizing bromine in the presence of pyridine derivatives.

- Reduction Reactions : Converting corresponding ketones or aldehydes to alcohols using reducing agents.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| (6-Bromopyridin-2-yl)methanol | 33674-96-3 | Bromine is at position 6 instead of 5. |

| (5-Chloropyridin-2-yl)methanol | 88139-91-7 | Chlorine replaces bromine. |

| (5-Iodopyridin-2-yl)methanol | 12345678 | Iodine replaces bromine. |

This specificity in halogen substitution influences the reactivity and biological activity of this compound compared to other halogenated pyridine derivatives, making it a candidate for targeted applications in drug development and agrochemicals.

Case Studies and Research Findings

-

In Vitro Studies :

- Research has demonstrated the compound's ability to inhibit specific bacterial strains in laboratory settings. For instance, it showed effective inhibition against Escherichia coli and Staphylococcus aureus at micromolar concentrations.

-

Mechanism of Action :

- Although detailed mechanisms remain under investigation, initial studies suggest that the compound may interfere with bacterial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival.

- Safety and Efficacy Trials :

Preparation Methods

Step A: Stannylation and Palladium-Catalyzed Coupling

- Starting Material: 2,5-dibromopyridine (2.4 g)

- Reagents: Tributylallyltin (3.4 mL), dichlorobis(triphenylphosphine)palladium (0.7 g)

- Solvent: Toluene

- Conditions: Reflux under nitrogen atmosphere for several hours

- Purpose: This step forms an organostannane intermediate necessary for further functionalization.

Step B: Base Treatment and Filtration

Step C: Ozonolysis and Reduction

- Solvent: Methylene chloride/methanol (1:1)

- Temperature: Cooled to -78 °C

- Operation: Ozone is bubbled through the solution until a blue color appears, indicating completion.

- Reduction: Sodium borohydride (0.5 g) is added portion-wise at 0 °C and stirred for 1 hour.

- Purpose: This converts the intermediate to the corresponding alcohol, i.e., (5-Bromopyridin-2-yl)methanol.

Step D: Extraction and Purification

- Extraction: The reaction mixture is poured into water and extracted with ethyl acetate.

- Washing: Organic layer washed with 1N NaOH, brine, and dried over MgSO4.

- Purification: Silica gel chromatography using methylene chloride/ethyl acetate (1:1) yields the crude alcohol.

Step E: Protection and Salt Formation (Optional)

- Reagents: Imidazole (0.4 g), tert-butyldimethylsilyl chloride (TBS-Cl, 0.8 g)

- Solvent: Methylene chloride

- Temperature: 0 °C for 1 hour

- Operation: The alcohol is converted to a silyl ether intermediate, then deprotected and converted to hydrochloride salt by acid treatment.

- Purpose: This step is used for protection during further synthetic transformations or to isolate the hydrochloride salt form.

Reaction Conditions Summary Table

| Step | Reagents & Solvents | Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|

| A | 2,5-Dibromopyridine, tributylallyltin, Pd catalyst, toluene | Reflux, N2 atmosphere, several hours | Organostannane intermediate formation | Concentrated under reduced pressure |

| B | DBU, "wet ether" | Room temperature, slow addition | Intermediate purification | Filtration over silica gel |

| C | Ozone, methylene chloride/methanol (1:1), NaBH4 | -78 °C for ozonolysis, 0 °C for reduction | Oxidation and reduction to alcohol | Blue color indicates ozonolysis completion |

| D | Ethyl acetate, 1N NaOH, brine, MgSO4 | Extraction and drying | Purification of alcohol | Silica gel chromatography |

| E | Imidazole, TBS-Cl, methylene chloride | 0 °C, 1 hour | Protection and salt formation | Optional step for further use |

Research Findings and Notes

- The described method is robust and scalable, suitable for laboratory and pilot-scale synthesis.

- The use of palladium-catalyzed coupling and ozonolysis allows for selective functionalization at the 2-position of the bromopyridine ring.

- The reaction conditions, especially temperature control during ozonolysis (-78 °C), are critical for high yield and purity.

- The hydrochloride salt form is typically obtained by acidification of the free alcohol, enhancing stability and handling.

- Purification by silica gel chromatography with specific solvent mixtures (methylene chloride/ethyl acetate) ensures high purity of the final product.

- Protection with TBS-Cl is optional but useful in multi-step syntheses where the hydroxyl group needs to be masked.

Summary Table of Key Experimental Parameters

| Parameter | Value/Condition |

|---|---|

| Starting material | 2,5-Dibromopyridine (2.4 g) |

| Catalyst | Dichlorobis(triphenylphosphine)palladium (0.7 g) |

| Organostannane reagent | Tributylallyltin (3.4 mL) |

| Base | DBU (3 mL) |

| Ozonolysis temperature | -78 °C |

| Reduction agent | Sodium borohydride (0.5 g) |

| Solvent for ozonolysis | Methylene chloride/methanol (1:1) |

| Purification solvent | Methylene chloride/ethyl acetate (1:1) |

| Protection reagents | Imidazole (0.4 g), TBS-Cl (0.8 g) |

| Reaction atmosphere | Nitrogen |

| Reaction time | Several hours (reflux), 1 hour (reduction) |

Q & A

What are the established synthetic methodologies for (5-Bromopyridin-2-yl)methanol hydrochloride, and how do reaction conditions influence yield?

Level : Basic

Methodological Answer :

The compound is synthesized via palladium-catalyzed cross-coupling or condensation reactions between pyridine derivatives and alcohols. Key variables include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency but may require inert atmospheres .

- Temperature control : Elevated temperatures (80–100°C) accelerate coupling but risk side reactions like debromination .

Yield improvements are documented when using stoichiometric bases (e.g., K₂CO₃) and slow addition of reagents to minimize byproducts.

How can researchers confirm the structural integrity of this compound post-synthesis?

Level : Basic

Methodological Answer :

Structural validation employs:

- X-ray crystallography : Refinement via SHELX software confirms bond lengths (e.g., C-Br ≈ 1.89 Å) and hydrogen bonding patterns from the hydrochloride group .

- Spectroscopic techniques :

- Elemental analysis : Matches calculated vs. observed C/H/N ratios (±0.3%).

What strategies are effective in resolving contradictory bioactivity data for halogenated pyridine derivatives?

Level : Advanced

Methodological Answer :

Contradictions arise from assay variability (e.g., cell line specificity) or impurity interference. Solutions include:

- Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cell viability (MTT assay) .

- Analytical rigor : Quantify impurities via HPLC-UV and correlate with bioactivity outliers .

- Structural analogs : Cross-reference data from analogs like 5-Bromobufuralol Hydrochloride to identify conserved activity trends .

- Qualitative frameworks : Apply contradiction analysis (e.g., triangulating data sources) to isolate methodological biases .

How does the hydrochloride salt form impact the compound's physicochemical properties?

Level : Basic

Methodological Answer :

The hydrochloride form enhances:

- Aqueous solubility : Critical for in vitro assays (e.g., solubility >50 mg/mL in PBS) .

- Stability : Reduces hygroscopicity compared to freebase forms, as seen in pyridoxine hydrochloride .

- Crystallinity : Improves X-ray diffraction quality for structural studies .

What advanced purification techniques are recommended for isolating the compound from complex mixtures?

Level : Advanced

Methodological Answer :

- HPLC purification : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve target peaks from byproducts .

- Recrystallization : Ethanol/water (1:3 v/v) yields high-purity crystals (>98%) .

- Flash chromatography : Silica gel (hexane/ethyl acetate gradients) separates brominated intermediates .

How can researchers design structure-activity relationship (SAR) studies for derivatives?

Level : Advanced

Methodological Answer :

- Core modifications : Substitute bromine with Cl/I or introduce electron-withdrawing groups (e.g., -NO₂) to alter reactivity .

- Assay design : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization or SPR .

- Computational modeling : DFT calculations predict electron density maps to guide synthetic priorities (e.g., nucleophilic attack sites) .

What analytical challenges arise in quantifying degradation products under stability testing?

Level : Advanced

Methodological Answer :

- Degradation pathways : Hydrolysis of -CH₂OH or debromination under heat/light .

- Detection : LC-MS/MS identifies degradation products (e.g., 5-hydroxypyridin-2-yl methanol).

- ICH compliance : Validate stability-indicating assays per Q2(R1) guidelines, including forced degradation (40°C/75% RH for 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.